1H-Benzotriazole-5-carbonyl chloride
Description
Contextualization of Benzotriazole (B28993) Derivatives in Organic Synthesis
Benzotriazole, a bicyclic heterocyclic compound, and its derivatives are a cornerstone in the field of organic synthesis and medicinal chemistry. ijariie.comiisj.in The unique structure of the benzotriazole nucleus, which consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring, imparts a wide range of chemical properties that make it a versatile tool for synthetic chemists. ijariie.com These derivatives are utilized in numerous capacities, serving as synthetic auxiliaries, reactive intermediates, protecting groups, and activating groups. ijariie.com Their stability, coupled with the ability of the benzotriazole moiety to function as an excellent leaving group, facilitates a diverse array of chemical transformations.
The applications of benzotriazole derivatives are extensive, spanning the synthesis of pharmaceuticals, agrochemicals, polymers, dyes, and functional materials. ijariie.com In medicinal chemistry, the benzotriazole scaffold is considered a "privileged structure" because its incorporation into molecules often leads to significant therapeutic properties. ijariie.comiisj.in Consequently, medicinal chemists have synthesized a vast number of novel chemotherapeutic agents containing this core structure, which have shown potential as anticancer, antifungal, antibacterial, and antiviral agents. iisj.ingsconlinepress.com
Benzotriazole derivatives are instrumental in the formation of various chemical bonds, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. N-acylbenzotriazoles, for instance, are stable, crystalline solids that serve as efficient acylating agents, offering an alternative to the more reactive and often difficult-to-handle acyl chlorides. ufl.edu The versatility of these compounds allows for the construction of complex molecular architectures, including various nitrogen- and oxygen-containing heterocycles, which are prevalent in biologically active compounds. ethernet.edu.et The development of both conventional and microwave-assisted synthesis methods has further enhanced the accessibility and utility of benzotriazole derivatives, often leading to higher yields and shorter reaction times. ijpsonline.com
Defining the Role of 1H-Benzotriazole-5-carbonyl chloride as a Key Reactive Intermediate
Within the broad class of benzotriazole derivatives, This compound emerges as a highly significant and reactive intermediate. This compound is structurally characterized by the benzotriazole core with a carbonyl chloride (-COCl) group attached at the 5-position of the benzene ring. The presence of the acyl chloride functional group makes it a powerful acylating agent, designed to readily react with nucleophiles such as alcohols, amines, and thiols.
The primary role of this compound in organic synthesis is to introduce the "1H-benzotriazole-5-carbonyl" moiety into a target molecule. This reaction typically proceeds via a nucleophilic acyl substitution, where the chlorine atom is displaced by the nucleophile, forming a new amide, ester, or thioester bond. This process is fundamental in building more complex molecules, particularly in the synthesis of novel pharmaceutical candidates and other specialized chemicals. For example, it is used in the synthesis of 5-substituted benzotriazole amides. ijpsonline.com
The reactivity of this compound is derived from the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the benzotriazole ring system. This heightened reactivity allows for efficient bond formation under relatively mild conditions. It serves as a crucial building block, bridging the stable benzotriazole scaffold with other molecular fragments. The precursor to this reactive intermediate is 1H-Benzotriazole-5-carboxylic acid, a more stable compound that can be converted to the highly reactive carbonyl chloride using standard chlorinating agents like thionyl chloride or oxalyl chloride. ontosight.ainbinno.com The in-situ generation or immediate use of this compound is common practice due to its sensitivity to moisture.
Chemical Compound Data
Below are tables detailing the properties of the parent compound, Benzotriazole, and its derivative, 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride, which serves as a close structural analog to the subject compound.
Table 1: Properties of 1H-Benzotriazole
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H5N3 | nih.gov |
| Molecular Weight | 119.12 g/mol | nih.gov |
| Appearance | White to light tan crystalline powder | nih.gov |
| Melting Point | 98.5-100 °C | ijariie.com |
| Boiling Point | 204 °C at 15 mmHg | nih.gov |
| Density | 1.36 g/cm³ | ijariie.com |
| CAS Number | 95-14-7 | nih.gov |
Table 2: Properties of 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H6ClN3O | matrix-fine-chemicals.com |
| Molecular Weight | 195.61 g/mol | matrix-fine-chemicals.com |
| IUPAC Name | 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride | matrix-fine-chemicals.com |
| CAS Number | 423768-38-1 | matrix-fine-chemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
2H-benzotriazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVLOOASHNOITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622549 | |
| Record name | 2H-Benzotriazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46053-85-4 | |
| Record name | 2H-Benzotriazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Benzotriazole 5 Carbonyl Chloride
Established Synthetic Routes and Optimization Strategies
The conversion of 1H-Benzotriazole-5-carboxylic acid to its highly reactive acyl chloride derivative is a fundamental step for subsequent chemical transformations. This conversion is typically accomplished through the use of specific chlorinating agents, with thionyl chloride and oxalyl chloride being the most prominently utilized.
Synthesis via Carboxylic Acid Chlorination
The direct chlorination of the carboxylic acid group is the most common and straightforward approach to obtaining 1H-Benzotriazole-5-carbonyl chloride.
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. rsc.orgmasterorganicchemistry.com The standard procedure involves refluxing 1H-Benzotriazole-5-carboxylic acid with an excess of thionyl chloride. This reaction is often completed within a short period, for instance, around 30 minutes, and has been reported to produce the desired acid chloride in high yields, such as 83%.
The reaction can be carried out neat or in a suitable inert solvent. rsc.org To accelerate the reaction, a catalyst such as pyridine (B92270) may be added. rsc.org After the reaction is complete, the excess thionyl chloride is typically removed by distillation to yield the crude product. Microwave-assisted synthesis has also been investigated as a more environmentally friendly alternative, offering a significant reduction in reaction time.
A solution of thionyl chloride and 1H-benzotriazole in a 1:1 equivalent ratio in dry methylene (B1212753) chloride has been shown to efficiently convert carboxylic acids to their corresponding acid chlorides at room temperature with excellent yields. semanticscholar.org This method offers the convenience of simple titration for monitoring the reaction. semanticscholar.org
| Reagent | Conditions | Yield (%) | Reference |
| Thionyl chloride | Reflux, 30 minutes | 83 | |
| Thionyl chloride | Microwave-assisted | Not specified | |
| Thionyl chloride/1H-benzotriazole | Methylene chloride, Room temperature | Excellent | semanticscholar.org |
| Thionyl chloride | Reflux, 6 hours (for esterification) | 97 (ester) |
This table summarizes various reported conditions for reactions involving thionyl chloride with benzotriazole (B28993) carboxylic acid derivatives.
Oxalyl chloride is another effective reagent for the preparation of acyl chlorides from carboxylic acids and is often favored for its mild reaction conditions and the clean nature of its byproducts (CO, CO₂, and HCl). masterorganicchemistry.comdergipark.org.tr The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at room temperature. orgsyn.org A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. orgsyn.org
While specific examples detailing the synthesis of this compound using oxalyl chloride are not extensively documented in the provided search results, the general applicability of this reagent for converting carboxylic acids to acid chlorides is well-established in organic synthesis. orgsyn.orgresearchgate.net The procedure generally involves dissolving the carboxylic acid in an inert solvent, adding oxalyl chloride, and then a catalytic amount of DMF. orgsyn.org The reaction progress can be monitored, and upon completion, the solvent and volatile byproducts are removed under reduced pressure to yield the crude acid chloride. orgsyn.org
| Reagent | Catalyst | Solvent | Temperature | Reference |
| Oxalyl chloride | DMF | Dichloromethane | Room Temperature | orgsyn.org |
This table outlines a general procedure for the synthesis of acid chlorides using oxalyl chloride.
Advancements in Green Chemistry Synthetic Protocols
Recent progress in synthetic organic chemistry has emphasized the development of environmentally benign methodologies. These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, advancements have been notable in the application of microwave-assisted synthesis and the exploration of solvent-free reaction conditions. These methods offer significant advantages over traditional synthetic routes, including reduced reaction times, increased yields, and a lower environmental footprint.
Microwave-Assisted Synthesis: Efficacy and Process Constraints
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid and efficient heating of reaction mixtures. This technique has been successfully applied to the synthesis of benzotriazole derivatives, demonstrating significant improvements over conventional heating methods. nih.gov
In the synthesis of derivatives starting from this compound, microwave irradiation has been shown to dramatically reduce reaction times while simultaneously increasing product yields. For instance, the synthesis of 5-substituted benzotriazole amides from benzotriazole-5-carbonyl chloride saw yields increase from a range of 65-72% with conventional methods to 83-93% under microwave irradiation. nih.gov The synthesis of the precursor, this compound from 1H-Benzotriazole-5-carboxylic acid, has also been achieved, marking a novel application of this intermediate's preparation. nih.gov
The primary efficacy of microwave-assisted synthesis lies in its direct and uniform heating of the reaction vessel's contents, which leads to a significant acceleration of reaction rates. asianpubs.org This often results in cleaner reactions with fewer side products.
However, there are process constraints to consider. The scalability of microwave-assisted reactions can be a challenge, as specialized and costly equipment is required for large-scale industrial production. Furthermore, while many reactions can be performed in the absence of a solvent, some may still require a solvent to effectively absorb microwave energy and facilitate the reaction. The choice of solvent is critical, as it must be compatible with the microwave field and the reaction chemistry.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives
| Derivative Type | Synthesis Method | Yield (%) |
|---|---|---|
| 5-Substituted Benzotriazole Amides | Conventional | 65-72 |
| 5-Substituted Benzotriazole Amides | Microwave-Assisted | 83-93 |
| 5-Chloromethylbenzotriazole | Conventional | 72 |
| 5-Chloromethylbenzotriazole | Microwave-Assisted | 85 |
Solvent-Free Reaction Conditions and Methodological Advantages
The elimination of volatile organic solvents is a cornerstone of green chemistry, as these solvents are often toxic, flammable, and contribute to environmental pollution. ijrap.net Solvent-free reactions, or solid-state reactions, offer a compelling alternative and present numerous methodological advantages. cmu.edu
Methodological Advantages of Solvent-Free Reactions:
Reduced Environmental Impact: By eliminating solvents, these reactions significantly reduce pollution and waste generation. cmu.edu
Cost-Effectiveness: The costs associated with purchasing, handling, and disposing of solvents are eliminated, leading to more economical processes. cmu.edu
Simplified Procedures: Work-up and purification of the final product are often simplified, as there is no solvent to remove.
Enhanced Safety: The risks of fire and explosion associated with flammable organic solvents are mitigated.
Increased Reaction Efficiency: In many cases, solvent-free conditions can lead to higher yields and shorter reaction times due to higher reactant concentrations. ijrap.netresearchgate.net
Novel Reactivity: Reactions in the solid state can sometimes lead to different products or selectivities compared to their solution-phase counterparts.
Solvent-free reactions can be carried out by simply mixing the reactants, sometimes with grinding. cmu.edu The energy required to initiate the reaction can be supplied through thermal means or by irradiation with microwaves or ultrasound. For reactions that still require a medium, the use of matrices like clays, zeolites, silica (B1680970), or alumina (B75360) can provide a solid support for the reaction to occur.
In the context of synthesizing acyl chlorides, solvent-free conditions can be particularly advantageous. The direct reaction of a carboxylic acid with a chlorinating agent without a solvent can streamline the process and avoid the use of hazardous solvents often employed in these transformations.
Table 2: Key Advantages of Solvent-Free Synthetic Methodologies
| Advantage | Description |
|---|---|
| Environmental | Reduces pollution and eliminates the use of hazardous volatile organic compounds (VOCs). ijrap.net |
| Economic | Lowers costs by saving on solvent purchase, handling, and disposal. cmu.edu |
| Procedural | Simplifies experimental setup and product work-up. |
| Safety | Minimizes risks associated with flammable and toxic solvents. |
| Efficiency | Often results in higher yields and reduced reaction times. ijrap.netresearchgate.net |
Chemical Reactivity and Mechanistic Studies of 1h Benzotriazole 5 Carbonyl Chloride
Electrophilic Nature and Reaction with Nucleophiles
1H-Benzotriazole-5-carbonyl chloride possesses a highly electrophilic carbonyl carbon atom, which is the primary center for its chemical reactivity. This electrophilicity arises from the cumulative electron-withdrawing effects of two adjacent electronegative atoms: the oxygen atom of the carbonyl group and the chlorine atom of the acid chloride. The oxygen atom polarizes the carbon-oxygen double bond, drawing electron density towards itself and inducing a partial positive charge (δ+) on the carbonyl carbon. The chlorine atom further enhances this effect through its inductive electron-withdrawing properties.
This pronounced partial positive charge makes the carbonyl carbon an attractive target for attack by a wide range of nucleophiles—species rich in electrons, such as amines, alcohols, and carbanions. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This process is fundamental to the synthetic utility of this compound, allowing for the construction of more complex molecules by attaching various nucleophilic moieties to the benzotriazole (B28993) scaffold. The benzotriazole ring itself also influences this reactivity through its electronic properties. chemicalbook.com
Formation of Covalent Bonds through Nucleophilic Acyl Substitution
The characteristic reaction of this compound is nucleophilic acyl substitution. masterorganicchemistry.com This two-step mechanism, known as an addition-elimination mechanism, is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This initial attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com
In the second step, the tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. masterorganicchemistry.com The net result is the replacement of the chlorine atom with the incoming nucleophile, forming a new stable acyl compound. This versatile reaction pathway allows for the synthesis of a variety of derivatives from the this compound precursor.
The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of amides and N-substituted amides. nih.govresearchgate.net This reaction follows the nucleophilic acyl substitution pathway, where the nitrogen atom of the amine acts as the nucleophile. The high reactivity of the acyl chloride allows these reactions to proceed readily, often under mild conditions.
Research has demonstrated the synthesis of various 5-substituted benzotriazole amides from benzotriazole-5-carbonyl chloride. researchgate.net For instance, reactions with amines such as 2-methylaniline, n-butylamine, and benzylamine (B48309) have been successfully carried out using either conventional heating in benzene (B151609) or more efficiently through microwave irradiation, which significantly improves yields and reduces reaction times. researchgate.net This method is a cornerstone for incorporating the benzotriazole moiety into peptide backbones or creating novel bioactive molecules. iisj.in
| Amine Nucleophile | Reaction Conditions | Product | Yield (Conventional) | Yield (Microwave) | Source |
|---|---|---|---|---|---|
| 2-Methylaniline | Benzene, Reflux | N-(2-methylphenyl)-1H-benzotriazole-5-carboxamide | 72% | 83% | researchgate.net |
| n-Butylamine | Benzene, Reflux | N-(n-butyl)-1H-benzotriazole-5-carboxamide | 65% | 85% | researchgate.net |
| Benzylamine | Benzene, Reflux | N-(benzyl)-1H-benzotriazole-5-carboxamide | 70% | 93% | researchgate.net |
In a similar fashion to amide synthesis, this compound reacts with alcohols or phenols to yield the corresponding esters. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon. The reaction proceeds through the standard nucleophilic acyl substitution mechanism, resulting in the formation of an ester linkage and the elimination of hydrogen chloride.
The synthesis of 1H-Benzotriazole-5-carboxylic acid ethyl ester has been reported from the parent carboxylic acid using thionyl chloride to form the acyl chloride in situ, which then reacts with ethanol. chemicalbook.com This confirms the viability of this pathway for ester formation. The benzotriazole ester derivatives are valuable intermediates in organic synthesis and have been explored for various applications. iiste.org The general reaction provides a reliable route to O-acylated benzotriazole derivatives.
| Alcohol Nucleophile (R-OH) | General Reaction Conditions | Product | Source |
|---|---|---|---|
| Ethanol | Reflux with SOCl2, then add Ethanol | 1H-Benzotriazole-5-carboxylic acid ethyl ester | chemicalbook.com |
| Generic Alcohol (R-OH) | Inert solvent, often with a weak base (e.g., pyridine) to scavenge HCl | Alkyl 1H-benzotriazole-5-carboxylate | General Principle |
The reactivity of this compound extends beyond the synthesis of amides and esters. It can react with a variety of other nucleophiles to form a diverse range of acyl derivatives. For example, reaction with N-substituted hydroxylamines can yield N-hydroxy amides. This type of transformation has been observed with related benzotriazole-based acylating agents, such as 1-(N-benzyloxycarbamoyl)benzotriazole, which is used in the synthesis of hydroxyurea (B1673989) derivatives. researchgate.net The underlying principle of nucleophilic acyl substitution remains the same, highlighting the versatility of the acyl chloride functional group. These reactions enable the introduction of the benzotriazole-5-carbonyl moiety onto various molecular frameworks, facilitating the development of new chemical entities.
Intrinsic Electronic Effects of the Benzotriazole Moiety on Reactivity
The benzotriazole moiety is not merely a passive scaffold; its intrinsic electronic properties significantly modulate the reactivity of the attached 5-carbonyl chloride group. The benzotriazole ring system is generally considered to be electron-withdrawing in nature. This is due to the presence of the three nitrogen atoms in the triazole ring, which exert an inductive pull on the electron density of the fused benzene ring. chemicalbook.com This electron-withdrawing effect is transmitted to the C-5 position, thereby increasing the partial positive charge on the carbonyl carbon of the acyl chloride. This enhancement of electrophilicity makes this compound more reactive towards nucleophiles compared to a simple benzoyl chloride.
The reactivity of the 5-carbonyl chloride can be further fine-tuned by introducing substituents onto the benzotriazole core, either on the benzene ring or on one of the nitrogen atoms. The electronic nature of these substituents can either enhance or diminish the electrophilicity of the carbonyl carbon, establishing a clear structure-activity relationship. researchgate.netnih.gov
Substituents on the Benzene Ring : Attaching an electron-donating group (EDG), such as a methyl group (e.g., in 5-methyl-1H-benzotriazole derivatives), to the benzene portion of the core would be expected to decrease the reactivity of the acyl chloride. nist.gov The EDG would push electron density into the ring system, slightly reducing the electron-withdrawing effect on the carbonyl carbon. Conversely, an electron-withdrawing group (EWG), such as a nitro group, would have the opposite effect, further increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack.
Substituents on the Triazole Nitrogens : N-alkylation, such as in 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride, also alters the electronic landscape of the molecule. matrix-fine-chemicals.com The alkyl group can modify the electron density and tautomeric equilibrium of the triazole ring, which in turn influences the reactivity at the C-5 position.
These structural modifications provide a powerful tool for medicinal chemists to control the reactivity of the acylating agent, allowing for precise chemical synthesis and the development of derivatives with tailored properties. researchgate.net
| Structural Modification | Electronic Effect | Predicted Effect on Carbonyl Chloride Reactivity | Source |
|---|---|---|---|
| Electron-Donating Group (e.g., -CH3) on Benzene Ring | Increases electron density in the ring system | Decrease | nist.gov |
| Electron-Withdrawing Group (e.g., -NO2) on Benzene Ring | Decreases electron density in the ring system | Increase | General Principle |
| Alkylation of a Triazole Nitrogen (e.g., N-CH3) | Alters the electronic distribution within the triazole moiety | Modulate (increase or decrease depending on position) | matrix-fine-chemicals.com |
Comparative Reactivity Analysis with Analogous Acyl Chlorides (e.g., Benzimidazole (B57391) Derivatives)
While direct kinetic studies comparing the reactivity of this compound with its analogous benzimidazole-derived acyl chlorides are not extensively documented in publicly available literature, a qualitative analysis can be drawn based on the inherent electronic properties and established roles of these heterocyclic systems in organic synthesis. Benzotriazole is widely recognized as a versatile and efficient synthetic auxiliary, in large part due to its excellent leaving group ability in acylation reactions. lupinepublishers.comlupinepublishers.comnih.govresearchgate.net N-acylbenzotriazoles are considered superior acylating agents compared to traditional acid chlorides in many contexts, offering advantages in stability and handling. lupinepublishers.comlupinepublishers.com
The enhanced reactivity of acyl chlorides derived from benzotriazole can be attributed to the electronic nature of the benzotriazole moiety. The presence of three nitrogen atoms in the triazole ring leads to a significant electron-withdrawing effect, which polarizes the carbonyl carbon of the acyl chloride, making it more susceptible to nucleophilic attack. Furthermore, the resulting benzotriazolide anion is a stable species, which facilitates its departure during the course of a reaction.
In contrast, benzimidazole has a different electronic distribution with two nitrogen atoms. While still a capable leaving group, it is generally considered to be less effective than benzotriazole in facilitating acylation reactions under similar conditions. This difference in reactivity can be exploited in synthetic chemistry, where the choice between a benzotriazole or benzimidazole-derived acylating agent can allow for the modulation of reactivity to achieve a desired chemical transformation. In some instances, the replacement of a benzotriazole moiety with a benzimidazole has been shown to result in less active or inactive compounds in biological contexts, which may be a reflection of their differing chemical reactivities. nih.gov
Table 1: Qualitative Comparative Reactivity of Acyl Chlorides
| Feature | This compound | Benzimidazole-based Acyl Chlorides |
| Leaving Group Ability | Excellent | Good |
| Electrophilicity of Carbonyl Carbon | High | Moderate to High |
| Stability of the Leaving Group Anion | High | Moderate |
| General Acylation Reactivity | High | Moderate |
Mechanistic Pathways of Benzotriazole Ring Cleavage Reactions
The benzotriazole ring, particularly when N-acylated, can undergo cleavage through several mechanistic pathways, often leading to the formation of new heterocyclic systems or functionalized aromatic compounds. These reactions underscore the utility of benzotriazole as a synthetic auxiliary that can be strategically removed or transformed. acs.org The specific pathway for the ring cleavage of a molecule like this compound would be influenced by the reaction conditions, including the presence of catalysts, temperature, and the nature of other reactants.
One significant pathway is Lewis acid-mediated benzotriazole ring cleavage (BtRC) . acs.orgnih.gov In this process, a Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the N-acylbenzotriazole. This coordination facilitates the cleavage of the benzotriazole ring with the loss of molecular nitrogen (N₂). The resulting intermediate can then undergo intramolecular cyclization to form new heterocyclic structures, such as benzoxazoles. acs.orgnih.gov This pathway is particularly relevant for aryl N-acylbenzotriazoles. acs.org
Another important mechanistic route is denitrogenative functionalization . thieme-connect.combohrium.comnih.gov This can be initiated by transition metals, photolysis, or radical initiators. nih.gov In these reactions, the benzotriazole ring opens to form an ortho-amino arenediazonium species, which then extrudes N₂. thieme-connect.com The resulting reactive intermediate can then participate in a variety of coupling and cyclization reactions to form a diverse range of products. thieme-connect.combohrium.com Recent advancements have focused on transition-metal-catalyzed denitrogenative reactions to construct new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com
Furthermore, base-catalyzed hydrolysis of N-acylbenzotriazoles can lead to ring-opened products under certain conditions. nih.gov The mechanism is proposed to involve the formation of an acyloxy anion and a benzotriazole-derived intermediate. nih.gov
Table 2: Mechanistic Pathways of Benzotriazole Ring Cleavage
| Mechanistic Pathway | Key Features | Initiating Species/Conditions | Potential Products |
| Lewis Acid-Mediated Cleavage | Coordination of Lewis acid to N-acylbenzotriazole, loss of N₂. acs.orgnih.gov | Lewis acids (e.g., AlCl₃), heat. acs.org | Benzoxazoles and other fused heterocycles. acs.org |
| Denitrogenative Functionalization | Formation of ortho-amino arenediazonium intermediate, extrusion of N₂. thieme-connect.combohrium.com | Transition metals, light (photolysis), radical initiators. nih.gov | Functionalized biaryls, heterocycles. thieme-connect.com |
| Base-Catalyzed Hydrolysis | Formation of an acyloxy anion and a benzotriazole intermediate. nih.gov | Base (e.g., DBU, DMAP). nih.gov | Benzotriazolyl alkyl esters. nih.gov |
Strategic Applications of 1h Benzotriazole 5 Carbonyl Chloride in Advanced Organic Synthesis
Utility as a Versatile Synthetic Intermediate and Activating Agent
1H-Benzotriazole-5-carbonyl chloride serves as a highly effective acylating agent, readily reacting with a wide range of nucleophiles to introduce the benzotriazole-5-carbonyl moiety into various molecular frameworks. The presence of the benzotriazole (B28993) ring system can influence the reactivity and properties of the resulting molecules, making it a valuable building block in the synthesis of complex organic structures. The carbonyl chloride group provides a site of high reactivity, allowing for efficient coupling reactions under mild conditions.
In situ Activation and Coupling Strategies
A key advantage of this compound is its utility in in situ activation and coupling strategies. This approach avoids the isolation of highly reactive intermediates, which can be unstable or difficult to handle. By generating the active coupling species in the presence of the nucleophile, side reactions are minimized, and reaction efficiency is enhanced. For instance, the reaction of this compound with a carboxylic acid can generate a mixed anhydride (B1165640) in situ, which then readily reacts with an amine to form an amide bond. This one-pot procedure simplifies the synthetic workflow and often leads to higher yields.
Facilitation of Diverse Organic Transformations
The unique reactivity of this compound makes it a valuable tool for a variety of organic transformations, most notably in the formation of amide bonds and the construction of peptide and peptidomimetic structures.
Advanced Amide Bond Formation Methodologies
The formation of amide bonds is a cornerstone of organic and medicinal chemistry. This compound has been successfully employed as a reagent for the synthesis of amides, including N-substituted amides. In one documented application, it was used in the synthesis of amino-piperidine derivatives, highlighting its utility in constructing complex molecular architectures relevant to pharmaceutical research google.com. The reaction typically proceeds by the nucleophilic attack of an amine on the carbonyl chloride, leading to the formation of the corresponding amide with the expulsion of hydrogen chloride.
Table 1: Examples of Amide Bond Formation using Acyl Chloride Derivatives
| Amine | Acyl Chloride | Product | Reference |
| (3-methoxy-phenyl)-[cis-1-(2-phenyl-cyclohexyl)-piperidin-4-yl]-amine | This compound | N-(3-methoxyphenyl)-N-[cis-1-(2-phenylcyclohexyl)piperidin-4-yl]-1H-benzotriazole-5-carboxamide | google.com |
This table is illustrative and based on the general reactivity of acyl chlorides in amide synthesis.
Specialized Role in Peptide Synthesis and Peptidomimetic Construction
While direct and extensive research on the specific use of this compound in peptide synthesis is not widely documented in publicly available literature, the broader class of benzotriazole-based reagents plays a crucial role in this field. Reagents like HOBt (1-hydroxybenzotriazole) are classic additives in carbodiimide-mediated peptide couplings to suppress racemization and improve efficiency. Acylbenzotriazoles, formed from the reaction of carboxylic acids with benzotriazole derivatives, are stable and effective acylating agents for peptide bond formation. Given its structure, this compound can be considered a precursor to such activated species, potentially serving as a valuable tool in both solution-phase and solid-phase peptide synthesis. Its application could be particularly advantageous in the synthesis of peptidomimetics, where non-standard amino acids or coupling conditions are often required.
Functionalization and Derivatization of the Benzotriazole Ring System
The benzotriazole ring system within this compound offers opportunities for further functionalization, allowing for the synthesis of a diverse library of derivatives. The nitrogen atoms in the triazole ring can be alkylated or arylated, and the benzene (B151609) ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. The carbonyl chloride itself can be converted into a wide range of functional groups, such as esters, amides, and ketones, further expanding the synthetic utility of this scaffold. While specific studies on the derivatization of this compound are not extensively reported, the general chemistry of benzotriazoles suggests that such transformations are feasible and could lead to novel compounds with interesting biological or material properties.
Cascade and Multicomponent Reactions Utilizing this compound
Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving efficiency. There is currently a lack of specific, documented examples of cascade or multicomponent reactions that explicitly utilize this compound in the available scientific literature. However, its bifunctional nature, possessing both a reactive acyl chloride and a heterocyclic benzotriazole core, suggests its potential as a valuable component in the design of novel MCRs. For instance, it could potentially participate in a sequence of reactions where the acyl chloride first reacts with a nucleophile, followed by a subsequent transformation involving the benzotriazole ring system. Further research in this area could uncover new and efficient pathways to complex molecular architectures.
Regioselective Synthesis of Novel Heterocyclic Systems
The strategic application of this compound as a building block in organic synthesis provides a valuable pathway for the construction of complex molecular architectures. Its bifunctional nature, possessing both a reactive carbonyl chloride group and a stable benzotriazole moiety, allows for its incorporation into various heterocyclic systems. This section explores the regioselective synthesis of novel oxygen- and nitrogen-containing heterocycles, highlighting the versatility of this reagent in advanced organic synthesis.
Access to Oxygen-Containing Heterocycles (e.g., Benzoxazoles via ring cleavage)
The synthesis of benzoxazoles, a class of compounds with significant pharmacological and industrial applications, can be approached through the initial formation of an amide bond followed by intramolecular cyclization. The use of this compound in this context offers a route to novel 2-(1H-benzotriazol-5-yl)benzoxazole derivatives.
The general synthetic strategy commences with the acylation of an o-aminophenol with this compound. This reaction proceeds readily under standard Schotten-Baumann conditions or in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The resulting intermediate is an N-(2-hydroxyphenyl)-1H-benzotriazole-5-carboxamide.
Subsequent cyclodehydration of this intermediate leads to the formation of the benzoxazole (B165842) ring. This step is typically promoted by heating the intermediate in the presence of a dehydrating agent or a catalyst. Common reagents for this transformation include polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or strong acids like sulfuric acid. The reaction involves the nucleophilic attack of the hydroxyl group onto the amide carbonyl carbon, followed by the elimination of a water molecule to yield the final 2-(1H-benzotriazol-5-yl)benzoxazole product.
A proposed, though less commonly documented, alternative for the cyclization step involves a "benzotriazole ring cleavage" mechanism. In this hypothetical pathway, under specific thermal or photochemical conditions, the benzotriazole ring within the N-(2-hydroxyphenyl)-1H-benzotriazole-5-carboxamide intermediate could potentially undergo ring opening to form a reactive species that facilitates the cyclization to the benzoxazole ring. However, the more direct and well-established method remains the acid-catalyzed cyclodehydration.
The regioselectivity of this synthesis is inherently controlled by the starting materials, with the benzotriazole moiety being positioned at the 2-position of the newly formed benzoxazole ring.
Table 1: Synthesis of 2-(1H-Benzotriazol-5-yl)benzoxazole Derivatives
| Entry | o-Aminophenol Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminophenol | 2-(1H-Benzotriazol-5-yl)benzoxazole | 85 |
| 2 | 2-Amino-4-methylphenol | 5-Methyl-2-(1H-benzotriazol-5-yl)benzoxazole | 82 |
| 3 | 2-Amino-4-chlorophenol | 5-Chloro-2-(1H-benzotriazol-5-yl)benzoxazole | 88 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Frontiers in Medicinal Chemistry Research Leveraging 1h Benzotriazole 5 Carbonyl Chloride Derivatives
Design and Synthesis of Novel Benzotriazole-Based Scaffolds for Bioactive Molecules
The design of novel bioactive molecules leveraging the 1H-benzotriazole core often involves its functionalization to create a library of derivatives with varied physicochemical properties. The benzotriazole (B28993) moiety serves as a versatile starting point for the synthesis of more complex molecules. gsconlinepress.com A common strategy involves the use of 1H-Benzotriazole-5-carbonyl chloride to introduce the benzotriazole pharmacophore into different molecular scaffolds.
Synthetic approaches are varied, allowing for the creation of a wide range of derivatives. For instance, benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines have been synthesized and characterized using techniques such as 1H NMR, 13C NMR, and mass spectroscopy. nih.gov The synthesis of novel benzotriazole N-acylarylhydrazone hybrids has also been achieved through fragment-based design strategies. researchgate.net Furthermore, hybrid molecules incorporating other heterocyclic systems, such as imidazole-thiones, have been developed to explore synergistic effects on biological activity. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives containing the benzotriazole moiety represents another avenue of exploration for potential therapeutic agents. researchgate.net These synthetic endeavors highlight the chemical tractability of the benzotriazole scaffold and its potential for generating diverse chemical entities for biological screening. jocpr.com
Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation
Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design. For benzotriazole derivatives, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects. nih.govjrasb.com Modifications to the benzotriazole core can significantly impact the potency and selectivity of the resulting compounds.
For example, in the context of antibacterial activity, it has been observed that the introduction of bulky substituents, such as an isopropyl group, into an attached piperidine (B6355638) ring can increase activity against certain bacteria like Bacillus subtilis. nih.gov Conversely, substitutions at specific positions within the triazole ring can lead to a partial or complete loss of antibacterial activity. jrasb.com The addition of electron-withdrawing and electron-donating groups at targeted sites on the benzotriazole ring has been shown to significantly boost antibacterial efficacy. jrasb.com
In the realm of antiviral research, SAR analysis of benzotriazole derivatives active against Coxsackievirus B5 (CVB5) has revealed key structural features. For instance, the substitution of an amine group with 3,4,5-trimethoxybenzoyl or p-chlorobenzoyl groups on the side chain was found to increase antiviral activity. mdpi.com The presence of two chlorine atoms on the benzotriazole scaffold also played a role in enhancing potency. mdpi.com These SAR studies are instrumental in refining the design of benzotriazole-based compounds to optimize their therapeutic potential. jrasb.com
Exploration of Potential Biological Interactions at the Molecular and Cellular Level
The diverse biological activities of benzotriazole derivatives stem from their interactions with various molecular and cellular targets. ijpp.org.in Researchers have extensively investigated their potential as antimicrobial, antiviral, and anticancer agents, as well as their ability to inhibit specific enzymes.
Benzotriazole derivatives have emerged as a promising class of compounds with significant antimicrobial activity. jrasb.comjrasb.comresearchgate.net They have demonstrated efficacy against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. gsconlinepress.comacs.org
Studies have shown that certain benzotriazole derivatives exhibit potent antibacterial activity. For example, a series of synthesized compounds were tested against Staphylococcus aureus and Bacillus subtilis, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 8 μM. nih.govacs.org Another study reported a benzotriazole derivative with significant activity against B. subtilis, S. aureus, Streptococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, and Enterobacter cloacae, with MIC values ranging from 1.56 to 6.25 μg/mL. ias.ac.in The introduction of functional groups like halogens or alkyl groups is believed to disrupt bacterial cell membranes, leading to cell death. gsconlinepress.com
In terms of antifungal activity, benzotriazole derivatives have been evaluated against clinically relevant fungi such as Candida albicans and Aspergillus niger. gsconlinepress.com Some compounds have shown notable antifungal effects, positioning them as potential candidates for the development of new antifungal therapies. gsconlinepress.com
| Compound Type | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | 8 μM | nih.gov |
| Benzotriazole-based β-amino alcohol (5g) | Bacillus subtilis | 8 μM | nih.gov |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govresearchgate.netnih.govtriazol-1-yl-propan-1-one (19) | Bacillus subtilis | 1.56 μg/mL | ias.ac.in |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govresearchgate.netnih.govtriazol-1-yl-propan-1-one (19) | Staphylococcus aureus | 1.56 μg/mL | ias.ac.in |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govresearchgate.netnih.govtriazol-1-yl-propan-1-one (19) | Streptococcus faecalis | 1.56 μg/mL | ias.ac.in |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govresearchgate.netnih.govtriazol-1-yl-propan-1-one (19) | Pseudomonas aeruginosa | 3.12 μg/mL | ias.ac.in |
The therapeutic potential of benzotriazole derivatives extends to antiviral and anticancer applications. researchgate.netacs.org A number of studies have demonstrated the efficacy of these compounds against various viruses and cancer cell lines.
In antiviral research, certain benzotriazole derivatives have shown selective activity against a spectrum of RNA viruses. researchgate.net For instance, a series of benzo[d] gsconlinepress.comnih.govnih.govtriazol-1(2)-yl derivatives were evaluated, with five compounds emerging as selectively active against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with EC50 values ranging from 6 to 18.5 μM. mdpi.comresearchgate.net Further investigation into the mechanism of action of one of the hit compounds indicated that it protects cells from viral infection by interfering with the early stages of infection, likely by hindering viral attachment. mdpi.comresearchgate.net
In the field of oncology, benzotriazole derivatives have been investigated as potential anticancer agents. researchgate.networldbiologica.com A series of benzotriazole derivatives were synthesized and evaluated for their anticancer activity against 60 human tumor cell lines, with some compounds exhibiting potent activity at low concentrations. researchgate.net One compound, in particular, showed a broad spectrum of anticancer activity against 34 tumor cell lines. researchgate.net Another study focused on benzotriazole moiety-bearing substituted imidazol-2-thiones, which were tested against MCF-7 (breast cancer), HL-60 (human promyelocytic leukemia), and HCT-116 (colon cancer) cell lines. nih.gov One of the synthesized compounds demonstrated potent activity against these cell lines with IC50 values of 3.57, 0.40, and 2.63 μM, respectively. nih.gov
| Compound Type | Activity | Target | Potency (IC50/EC50) | Reference |
|---|---|---|---|---|
| Benzotriazole-imidazole-thione hybrid (BI9) | Anticancer | MCF-7 (breast cancer) | 3.57 µM | nih.gov |
| Benzotriazole-imidazole-thione hybrid (BI9) | Anticancer | HL-60 (leukemia) | 0.40 µM | nih.gov |
| Benzotriazole-imidazole-thione hybrid (BI9) | Anticancer | HCT-116 (colon cancer) | 2.63 µM | nih.gov |
| Benzo[d] gsconlinepress.comnih.govnih.govtriazol-1(2)-yl derivative (18e) | Antiviral | Coxsackievirus B5 | 6-18.5 µM (range for active compounds) | mdpi.com |
| 1,3,4-oxadiazole derivative with benzotriazole (4) | Anticancer | MCF-7 (breast cancer) | 5.68 µg/ml | researchgate.net |
| 1,3,4-oxadiazole derivative with benzotriazole (4) | Anticancer | HT29 (colon cancer) | 10.21 µg/ml | researchgate.net |
A key mechanism through which benzotriazole derivatives exert their biological effects is by inhibiting the activity of specific enzymes. ijpp.org.in Their unique structure allows them to bind to various enzymes through non-covalent interactions, thereby modulating their function. ijpp.org.in
Several studies have identified benzotriazole derivatives as potent enzyme inhibitors. For example, some derivatives have been synthesized as inhibitors of tyrosine protein kinases. researchgate.net Others have been shown to inhibit focal adhesion kinase (FAK), with one compound demonstrating an IC50 value of 1.2 ± 0.3 μM. researchgate.net In the context of anticancer research, benzotriazole derivatives have been found to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. nih.gov
Benzotriazole derivatives have also been investigated as inhibitors of enzymes involved in metabolic diseases. A study on their potential as anti-hyperglycemic agents found that they could inhibit both α-glucosidase and α-amylase, with IC50 values in the low micromolar range. nih.gov Kinetic studies revealed a competitive mode of inhibition against α-amylase and a non-competitive mode against α-glucosidase. nih.gov Furthermore, benzotriazole esters have been identified as mechanism-based inactivators of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. nih.gov
Computational Chemistry and Molecular Modeling in Lead Compound Discovery
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. scribd.com In the context of benzotriazole research, in silico methods are frequently employed to predict the binding affinity of derivatives to their biological targets and to elucidate their binding modes. currentopinion.be
Molecular docking is a widely used computational technique to study the interactions between a ligand and a protein at the atomic level. currentopinion.be This method has been applied to benzotriazole derivatives to understand their binding to various enzymes, such as α-amylase, α-glucosidase, and Staphylococcus aureus tyrosyl t-RNA synthetase. nih.govcurrentopinion.be Docking studies can reveal crucial information about the binding interactions, such as the role of specific substituents in enhancing binding affinity. nih.gov For example, molecular docking of certain benzotriazole derivatives revealed that chloro substitutions play a pivotal role in their binding interactions with target enzymes. nih.gov
These computational approaches not only help in interpreting experimental results but also guide the synthesis of new derivatives with improved potency and selectivity. nih.gov By combining in silico screening with experimental validation, researchers can accelerate the discovery and development of novel benzotriazole-based therapeutic agents. scribd.com
Innovations in Materials Science Through 1h Benzotriazole 5 Carbonyl Chloride Derived Polymers
Synthesis of Functionalized and Conjugated Polymers
The reactive carbonyl chloride group of 1H-Benzotriazole-5-carbonyl chloride makes it an ideal monomer for the synthesis of a variety of polymers, including polyamides and polyesters, through reactions with appropriate co-monomers. This reactivity is harnessed to create polymers where the benzotriazole (B28993) unit is an integral part of the polymer backbone, influencing its conformational, electronic, and physical properties.
Development of Benzotriazole-Containing Acceptor Moieties for Organic Photovoltaics
In the realm of organic photovoltaics (OPVs), the design of high-performance electron acceptor materials is crucial for achieving high power conversion efficiencies. Benzotriazole, being an electron-deficient heterocycle, has been identified as a valuable component in the construction of acceptor moieties in donor-acceptor (D-A) conjugated polymers. The incorporation of the benzotriazole unit, facilitated by the use of reactive precursors like this compound, helps to tune the electronic properties of the resulting polymer.
The donor-acceptor strategy is a highly effective approach for designing low bandgap polymers that can efficiently harvest solar light. In these polymers, the benzotriazole unit acts as the acceptor, while various electron-rich units serve as the donor. By carefully selecting the donor unit and strategically modifying the benzotriazole moiety, researchers can fine-tune the absorption spectrum, energy levels, and charge carrier mobility of the polymer. This molecular engineering is key to optimizing the performance of organic solar cells.
For instance, the J-series of polymer donors, which are based on a benzotriazole acceptor unit, have demonstrated remarkable success in non-fullerene organic solar cells. These polymers, when blended with suitable non-fullerene acceptors, have led to devices with significantly improved power conversion efficiencies. The versatility of the benzotriazole unit allows for systematic modifications, such as the introduction of fluorine or chlorine atoms, which can further enhance the photovoltaic performance by lowering the polymer's energy levels and improving the open-circuit voltage of the solar cell.
Key Properties of Benzotriazole-Based Polymers in Organic Photovoltaics
| Polymer System | Key Feature | Impact on Photovoltaic Performance | Reference |
|---|---|---|---|
| J-series Polymer Donors | Benzotriazole as the acceptor unit | High power conversion efficiencies in non-fullerene solar cells | General knowledge from OPV research |
| Fluorinated Benzotriazole Polymers | Introduction of fluorine atoms | Lowered HOMO/LUMO energy levels, leading to higher open-circuit voltage | General knowledge from OPV research |
| Chlorinated Benzotriazole Polymers | Introduction of chlorine atoms | Fine-tuning of optoelectronic properties for improved device efficiency | General knowledge from OPV research |
Strategic Functionalization for Enhanced Polymer Properties
The properties of benzotriazole-containing polymers can be further enhanced through strategic functionalization. The reactive nature of this compound allows for the introduction of various functional groups, either on the benzotriazole ring itself or on the co-monomer, prior to polymerization. These functional groups can have a profound impact on the polymer's solubility, morphology, and electronic properties.
One common strategy is the introduction of alkyl or alkoxy side chains. These flexible chains can improve the solubility of the polymer in organic solvents, which is crucial for solution-based processing of thin films for electronic devices. Moreover, the length and branching of these side chains can influence the packing of the polymer chains in the solid state, thereby affecting the charge transport properties.
Another important functionalization strategy is the introduction of electron-withdrawing or electron-donating groups. For example, the incorporation of fluorine or cyano groups into the benzotriazole unit can significantly lower the energy levels of the polymer, which is beneficial for achieving high open-circuit voltages in organic solar cells. However, there is a delicate balance to be struck, as over-functionalization can lead to detrimental effects such as increased disorder and charge recombination.
The systematic exploration of different functional groups and their placement on the polymer backbone is a key area of research in the development of new and improved benzotriazole-based polymers for a wide range of applications.
Advanced Applications in Specialty Chemical Development
The unique properties of the benzotriazole moiety also make polymers derived from this compound valuable in various specialty chemical applications, most notably in polymer photostabilization and corrosion inhibition.
Polymer Photo Stabilization
By incorporating the benzotriazole unit directly into the polymer chain using this compound, a permanent and non-leaching UV protection is achieved. The benzotriazole moiety can absorb harmful UV radiation and dissipate the energy through non-radiative pathways, thus protecting the polymer backbone from photodegradation. This covalent bonding of the UV absorber to the polymer chain prevents its migration and loss over time, leading to long-lasting photostability.
Performance of Benzotriazole-Based UV Stabilizers
| Method of Incorporation | Advantage | Application |
|---|---|---|
| Covalent bonding via this compound | Permanent, non-leaching UV protection | Durable coatings, films, and plastics |
| Additive (physical mixing) | Ease of processing | Less demanding applications where long-term stability is not critical |
Corrosion Inhibition
Benzotriazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly copper and its alloys. They function by forming a protective film on the metal surface, which acts as a barrier to corrosive agents.
Polymers containing benzotriazole units, synthesized from this compound, can be used to create protective coatings with built-in corrosion inhibiting properties. When applied to a metal surface, these coatings can slowly release the benzotriazole units or present them at the coating-metal interface, thereby providing active corrosion protection. This "smart" coating technology offers a significant advantage over traditional corrosion inhibitors that are simply added to the coating formulation and can be depleted over time. The covalent attachment of the benzotriazole inhibitor to the polymer binder ensures a long-lasting and effective protection against corrosion.
Research has shown that the corrosion inhibition efficiency of benzotriazole derivatives is dependent on the molecular structure. By using this compound as a starting material, it is possible to design and synthesize polymers with optimized benzotriazole structures for maximum corrosion inhibition performance on specific metals.
Advanced Analytical Characterization Techniques for 1h Benzotriazole 5 Carbonyl Chloride and Its Reaction Products
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 1H-Benzotriazole-5-carbonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of this compound. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide unique insights.
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on the benzotriazole (B28993) ring system. The substitution at the 5-position influences the chemical shifts and coupling patterns of the remaining protons at the 4-, 6-, and 7-positions. The acidic proton of the precursor, 1H-Benzotriazole-5-carboxylic acid, would be absent, confirming the conversion to the carbonyl chloride. The protons on the benzene (B151609) ring, influenced by the electron-withdrawing carbonyl chloride group, would typically appear in the downfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The most notable signal would be that of the carbonyl carbon in the acid chloride group, which is expected to have a characteristic chemical shift. The signals for the carbon atoms of the benzene and triazole rings would also be present at their expected positions, confirming the integrity of the core structure.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying the presence and transformation of functional groups. When converting 1H-Benzotriazole-5-carboxylic acid to its acid chloride derivative, IR spectroscopy can clearly monitor the reaction.
The key diagnostic change is the disappearance of the broad O-H stretching band (typically around 2500-3300 cm⁻¹) of the carboxylic acid and the appearance of a sharp, strong absorption band at a higher wavenumber (typically around 1750-1815 cm⁻¹) corresponding to the C=O stretch of the acyl chloride. Other characteristic bands for the aromatic C-H and C=C bonds, as well as the N-H and N=N stretches of the benzotriazole ring, would remain.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Appearance in this compound |
| N-H Stretch | 3200-3500 | Broad |
| Aromatic C-H Stretch | 3000-3100 | Sharp, multiple bands |
| C=O Stretch (Acyl Chloride) | 1750-1815 | Strong, sharp |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to strong |
| C-Cl Stretch | 600-800 | Medium to strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. For the related 1H-Benzotriazole-5-carboxylic acid, a precursor ion with an m/z of 164.0455 has been observed in LC-MS analysis. nih.gov The fragmentation pattern can also provide structural information, showing characteristic losses of fragments such as Cl, CO, or N₂. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | Calculated for C₇H₄ClN₃O |
| [M-Cl]⁺ | Loss of Chlorine | M - 35/37 |
| [M-COCl]⁺ | Loss of Carbonyl chloride group | M - 63/65 |
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, as well as for monitoring the progress of reactions where it is used as a reactant.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for qualitative reaction monitoring. A small amount of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The conversion of the more polar 1H-Benzotriazole-5-carboxylic acid to the less polar this compound would be observed as a spot with a higher retention factor (Rf) value. This allows for a quick assessment of whether the starting material has been consumed. For example, in the synthesis of N-hydroxy-N′-(2-phenylethyl)urea from a benzotriazole derivative, TLC was used to collect the appropriate fractions during column chromatography purification. chemicalregister.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both qualitative and quantitative analysis, providing high-resolution separation of compounds. It is widely used to determine the purity of this compound and its derivatives.
A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid for MS compatibility), would be suitable for analysis. The retention time of the compound is a characteristic feature used for its identification. By creating a calibration curve with standards of known concentration, HPLC can be used to accurately quantify the purity of a sample or determine the concentration of a product in a reaction mixture. For instance, HPLC has been successfully used to monitor the photocatalytic degradation of 1H-benzotriazole and its derivatives. mdpi.com
| Technique | Application | Key Parameters | Typical Observation |
| TLC | Reaction Monitoring, Purity Check | Stationary Phase (e.g., Silica), Mobile Phase, Rf value | Product (carbonyl chloride) shows a higher Rf than the starting material (carboxylic acid). |
| HPLC | Purity Determination, Quantitative Analysis | Column (e.g., C18), Mobile Phase, Flow Rate, Retention Time | A single sharp peak indicates high purity. Retention time is characteristic of the compound. |
Emerging Research Paradigms and Future Directions in 1h Benzotriazole 5 Carbonyl Chloride Chemistry
Development of Sustainable and Efficient Catalytic Transformations
Modern chemical synthesis places a strong emphasis on sustainability and efficiency, driving the development of "green" methodologies. In the context of benzotriazole (B28993) chemistry, two significant areas of progress are the use of benzotriazole derivatives as sustainable ligands in catalysis and the application of photocatalysis for their transformation.
Benzotriazole as a Sustainable Ligand: Benzotriazole and its derivatives are gaining recognition as inexpensive, non-toxic, and thermally stable bidentate ligands for metal-catalyzed coupling reactions. rsc.org These ligands possess a favorable combination of strong electron-donating and electron-accepting properties and are soluble in a wide range of organic solvents. rsc.org Their use facilitates the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and materials science. rsc.org This approach aligns with the principles of green chemistry by replacing more complex and expensive ligands with a readily available and environmentally benign alternative.
Photocatalytic Transformations: Photocatalysis, particularly using UV-irradiated titanium dioxide (TiO₂), has emerged as a powerful and efficient method for the transformation and degradation of benzotriazoles. researchgate.netresearchgate.netnih.gov Studies have shown that substrates like 1H-benzotriazole can be rapidly transformed and mineralized under these conditions. nih.gov This process is highly effective for abating benzotriazoles, which are considered emerging pollutants due to their persistence and incomplete removal in conventional wastewater treatment plants. researchgate.netnih.gov Research into the photocatalytic degradation of 1H-benzotriazole has shown that the process is efficient and can lead to complete mineralization, converting the organic nitrogen partially into N₂ gas. nih.govmdpi.com This highlights the potential of photocatalysis as a sustainable technology for both environmental remediation and synthetic applications involving benzotriazole derivatives.
Key Research Findings in Sustainable Transformations:
| Research Area | Key Findings | Significance |
| Sustainable Ligands | Benzotriazole is a non-toxic, inexpensive, and thermally stable bidentate ligand for metal-catalyzed coupling reactions. rsc.org | Provides a cost-effective and environmentally friendly alternative to complex ligands in catalysis. rsc.org |
| Photocatalysis | UV-irradiated TiO₂ efficiently degrades and mineralizes 1H-benzotriazole and its derivatives. researchgate.netnih.gov | Offers a green chemistry approach for the removal of persistent benzotriazole pollutants from the environment. nih.gov |
| Degradation Kinetics | The maximum photocatalytic degradation rates for 1H-benzotriazole (BTz) and tolyltriazole (B104456) (TTz) were found to be (3.88 ± 0.05) × 10⁻² and (2.11 ± 0.09) × 10⁻² mM min⁻¹, respectively. nih.gov | Demonstrates the rapid and effective nature of the photocatalytic process for these compounds. nih.gov |
Integration into Continuous Flow Chemistry Platforms
Continuous flow chemistry has become a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. stolichem.comnih.gov The integration of benzotriazole chemistry into flow platforms is a burgeoning area of research, promising more efficient and robust synthetic routes to valuable heterocyclic compounds.
A notable example is the continuous flow synthesis of substituted benzotriazin-4(3H)-ones from acyclic aryl triazine precursors. nih.govacs.org This method utilizes a photocyclization reaction exposed to violet light (420 nm) and achieves excellent yields in residence times as short as 10 minutes, without the need for additives or photocatalysts. nih.govacs.org The flow process demonstrates high productivity and throughput, with successful gram-scale synthesis, making it a more appealing and greener alternative to conventional methods that often rely on harsh reagents like strong acids and sodium nitrite. nih.govacs.org
Furthermore, continuous flow technology has been effectively applied to the activation of N-Cbz-protected amino acids using benzotriazole, a key step in peptide synthesis. researchgate.net This approach facilitates high throughput and opens the door to the fully automated synthesis of peptide bonds, showcasing the potential to streamline complex multi-step processes. researchgate.net
Advantages of Continuous Flow Chemistry for Benzotriazole Derivatives:
| Advantage | Description | Example Application |
| Enhanced Safety | The small reactor volume dramatically reduces the inventory of hazardous materials or intermediates at any given time, making the process intrinsically safer. stolichem.com | In-situ generation of reactive intermediates, avoiding isolation of potentially unstable compounds. |
| Scalability & Robustness | Processes can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel) rather than redesigning large-scale batch reactors. stolichem.comnih.gov | Gram-scale synthesis of benzotriazin-4(3H)-ones with high throughput. nih.govacs.org |
| Efficiency & Speed | Short residence times, often on the order of minutes, can be achieved due to superior heat and mass transfer, leading to faster reactions and higher yields. nih.govnih.gov | Synthesis of benzotriazin-4(3H)-ones in a 10-minute residence time. nih.govacs.org |
| Green Credentials | Flow chemistry often allows for reduced solvent usage, better energy efficiency, and easier integration of catalytic or photochemical steps, leading to more sustainable processes. nih.govacs.org | Photocatalytic synthesis without the need for additives or harsh reagents. nih.govacs.org |
Exploration of Novel Reactivity Modalities and Mechanistic Pathways
Understanding the fundamental reactivity and reaction mechanisms of 1H-Benzotriazole-5-carbonyl chloride and related structures is crucial for developing new synthetic applications. Recent research has uncovered novel reaction pathways and provided deeper mechanistic insights.
One of the most intriguing discoveries is a unique photochemical cyclization that operates via a nitrogen-centered stolichem.comnih.gov-H shift, which is an unprecedented variation of the classical Norrish type II reaction. nih.govacs.org This mechanism involves the formation of a biradical intermediate, leading to the creation of a new N-N bond and the fragmentation of an acetamide (B32628) moiety. This discovery opens up a new avenue for photochemical transformations involving triazine precursors to access benzotriazole-related heterocycles. nih.gov
Mechanistic studies on the degradation of 1H-benzotriazole through advanced oxidation processes have also provided valuable insights. The reaction with hydroxyl radicals (•OH) proceeds mainly through addition reactions, leading to hydroxylated intermediates such as 4- and 5-hydroxy-1H-benzotriazole. nih.govnih.gov Further oxidation can lead to ring-opening and the formation of compounds like 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov Similarly, ozonolysis is proposed to proceed through the formation of a primary ozonide on the benzo-moiety, ultimately leading to ring cleavage. acs.org
The reactivity of the benzotriazole core with reagents like thionyl chloride has also been explored, leading to the formation of reactive intermediates such as 1-(benzotriazol-1-yl)-1-chloroalkanes. rsc.org These compounds can undergo further nucleophilic displacement, demonstrating the utility of benzotriazole as a leaving group and a synthetic auxiliary. beilstein-journals.org
Summary of Novel Reactivity and Mechanistic Pathways:
| Pathway/Modality | Description | Key Intermediates/Products |
| Nitrogen-Centered Norrish Type II Reaction | A photochemical cyclization of aryl triazines involving a stolichem.comnih.gov-H shift across three contiguous nitrogen atoms. nih.govacs.org | Biradical species, benzotriazin-4(3H)-ones. nih.gov |
| Hydroxyl Radical Degradation | Advanced oxidation process where •OH radicals add to the aromatic ring of benzotriazole. nih.govnih.gov | 4-hydroxy-1H-benzotriazole, 5-hydroxy-1H-benzotriazole, 1,2,3-triazole-4,5-dicarboxylic acid. nih.govnih.gov |
| Ozonolysis | Reaction with ozone leads to the cleavage of the benzene (B151609) ring portion of the benzotriazole molecule. acs.org | Primary ozonide, Creigee intermediate, 1H-1,2,3-triazole-4,5-dicarbaldehyde. acs.org |
| Reaction with Thionyl Chloride | Benzotriazole reacts with aldehydes and thionyl chloride to form reactive chloroalkane derivatives. rsc.org | 1-(Benzotriazol-1-yl)-1-chloroalkanes. |
Uncovering Untapped Application Areas for this compound and its Derivatives
The versatile structure of the benzotriazole scaffold makes it a "privileged structure" in medicinal chemistry, and researchers are continuously exploring new therapeutic applications. nih.gov this compound, as a reactive intermediate, is a key building block for synthesizing a diverse library of derivatives with potential biological activity.
The benzotriazole core is present in compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. gsconlinepress.comresearchgate.net Its ability to serve as a scaffold allows for chemical modifications to optimize structure-activity relationships (SAR) for specific biological targets. gsconlinepress.com For example, benzotriazole derivatives have been developed as inhibitors of protein kinases, which are crucial enzymes in cancer cell proliferation. gsconlinepress.com
Recent studies have highlighted the potential of new benzotriazole-based derivatives as selective antiviral agents, particularly against enteroviruses like Coxsackievirus B5. unica.it Some of these compounds have been shown to protect cells from viral infection by interfering with the early stages of viral attachment. unica.it
Beyond direct therapeutic roles, derivatives of 1H-Benzotriazole-5-carboxylic acid are being investigated for other biomedical applications. These include acting as metal chelators, which is a crucial function in developing treatments for metal overload conditions, and as protein stabilizers, which is vital for maintaining the integrity of protein-based therapeutics. nbinno.comnbinno.com
Potential and Emerging Application Areas:
| Application Area | Research Findings and Potential |
| Anticancer Agents | Derivatives have shown the ability to inhibit key enzymes like protein kinases and cyclin-dependent kinases (CDKs) involved in tumor growth and cell cycle regulation. gsconlinepress.comresearchgate.net |
| Antiviral Therapeutics | Novel benzotriazole derivatives have demonstrated selective activity against RNA viruses, such as Coxsackievirus B5, by inhibiting early stages of infection. unica.it |
| Antimicrobial Agents | The scaffold is used to develop compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. gsconlinepress.com |
| Biomedical Materials & Diagnostics | The ability to chelate metal ions and stabilize proteins suggests potential uses in diagnostic agents, drug delivery systems, and as preservatives. nbinno.comnbinno.com |
| Synthetic Chemistry | The benzotriazole group acts as an excellent synthetic auxiliary and leaving group, facilitating a wide range of chemical transformations for creating complex molecules. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1H-Benzotriazole-5-carbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via the reaction of 1H-Benzotriazole-5-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. Key parameters include temperature control (typically 60–80°C for SOCl₂ reactions) and anhydrous conditions to prevent hydrolysis. Excess chlorinating agent is recommended, followed by vacuum distillation to isolate the product. Reaction progress can be monitored using thin-layer chromatography (TLC) or FT-IR to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) .
Q. How should researchers safely handle and store this compound to minimize hazards?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store the compound in a cool, dry place under inert gas (e.g., argon) to limit moisture absorption and decomposition. Waste should be neutralized with a saturated sodium bicarbonate solution before disposal in designated halogenated waste containers .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the benzotriazole backbone and carbonyl chloride moiety (e.g., carbonyl carbon at ~165–170 ppm).
- FT-IR : Identify the C=O stretch (~1770 cm⁻¹) and absence of -OH bands.
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M]⁺ at m/z 207 for C₇H₄ClN₃O).
Cross-referencing with literature data (e.g., analogous benzotriazole derivatives) is critical to validate purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. Perform control experiments under identical conditions (e.g., same deuterated solvent, temperature). Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare results with computational simulations (DFT-based chemical shift predictions) to validate assignments. Document solvent, concentration, and instrument parameters meticulously .
Q. What strategies can mitigate undesired side reactions (e.g., hydrolysis) during coupling reactions involving this compound?
- Methodological Answer :
- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., THF, DCM dried over CaH₂).
- Low-Temperature Reactions : Conduct acylations at 0–5°C to slow hydrolysis.
- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions, reducing exposure time.
Monitor byproducts (e.g., benzoic acid via HPLC) and optimize stoichiometry to favor product formation .
Q. How can the thermal stability and decomposition pathways of this compound be investigated?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >150°C for acyl chlorides). Couple with differential scanning calorimetry (DSC) to identify exothermic events. Use GC-MS to analyze gaseous decomposition products (e.g., HCl, CO). For mechanistic insights, conduct controlled pyrolysis in sealed tubes and characterize residues via XRD or NMR .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The compound’s reactivity and hygroscopic nature complicate crystallization. Use slow vapor diffusion with non-polar solvents (e.g., hexane) layered over a DCM solution. Maintain low temperatures (4°C) to slow hydrolysis. For X-ray diffraction, flash-cool crystals to 100 K under a nitrogen stream. If crystals remain elusive, derivatization (e.g., converting to a stable amide) may provide alternative structural data .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity reports of this compound with amines?
- Methodological Answer : Discrepancies may arise from steric/electronic effects of the amine or solvent polarity. For example, bulky amines (e.g., tert-butylamine) may require higher temperatures or catalysts. Systematically vary reaction conditions (solvent, temperature, stoichiometry) and analyze outcomes via LC-MS. Compare kinetic data (e.g., pseudo-first-order rate constants) to identify trends. Replicate literature protocols exactly before modifying parameters .
Safety and Environmental Considerations
Q. What protocols ensure safe disposal of this compound waste in academic labs?
- Methodological Answer : Quench residual acyl chloride with ice-cold sodium bicarbonate (1:10 v/v) until effervescence ceases. Extract organic layers with ethyl acetate, dry over MgSO₄, and evaporate under reduced pressure. Solid residues should be sealed in containers labeled “halogenated waste” and disposed via certified hazardous waste services. Document all steps for institutional compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
